molecular formula C10H8Cl4N2 B2952458 3-(4-chlorophenyl)-5-(trichloromethyl)-4,5-dihydro-1H-pyrazole CAS No. 328532-53-2

3-(4-chlorophenyl)-5-(trichloromethyl)-4,5-dihydro-1H-pyrazole

Cat. No.: B2952458
CAS No.: 328532-53-2
M. Wt: 297.99
InChI Key: OVIJHSVAAISBQV-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-5-(trichloromethyl)-4,5-dihydro-1H-pyrazole is a dihydropyrazole derivative supplied for research and development purposes. This compound belongs to the pyrazole chemical class, a privileged scaffold in medicinal chemistry known for its diverse biological activities . Pyrazole cores are extensively investigated for their potent antimicrobial and anti-inflammatory properties . Specific pyrazole derivatives have demonstrated significant bioactivity, including exceptional efficacy against Gram-negative bacteria such as Escherichia coli and Gram-positive bacteria such as Streptococcus epidermidis, with some analogues showing activity comparable to standard drugs like Ciprofloxacin . The structural motif of the dihydropyrazole, featuring a 4-chlorophenyl substituent and a trichloromethyl group, makes it a valuable intermediate for exploring new pharmacological agents and studying Structure-Activity Relationships (SAR) in drug discovery . The mechanism of action for pyrazole derivatives often involves inhibition of specific enzymatic pathways or interaction with microbial cellular components, though the precise target for this analogue is subject to ongoing investigation . Researchers utilize this compound in developing novel therapeutic candidates, particularly in synthesizing new chemical entities for antibacterial and anti-inflammatory applications . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(4-chlorophenyl)-5-(trichloromethyl)-4,5-dihydro-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl4N2/c11-7-3-1-6(2-4-7)8-5-9(16-15-8)10(12,13)14/h1-4,9,16H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVIJHSVAAISBQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NN=C1C2=CC=C(C=C2)Cl)C(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl4N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-chlorophenyl)-5-(trichloromethyl)-4,5-dihydro-1H-pyrazole is a pyrazole derivative that has garnered interest due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and potential applications based on various studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The method includes the use of hydrazine derivatives and various carbonyl compounds, leading to the formation of the desired pyrazole structure. The synthetic pathway often employs techniques such as reflux and crystallization to purify the final product.

Biological Activity

Antifungal Activity
Research has demonstrated that derivatives of this compound exhibit significant antifungal properties. A study evaluated several synthesized derivatives against pathogenic fungi, revealing that some compounds showed potent activity against strains such as Candida albicans and Aspergillus niger .

Antimycobacterial Activity
In addition to antifungal properties, certain derivatives were tested for their activity against Mycobacterium tuberculosis H37Rv. The results indicated that these compounds might serve as promising candidates for developing new antitubercular agents .

Antioxidant and Antimicrobial Activity
Some studies have also reported antioxidant and antimicrobial activities associated with pyrazole derivatives. The presence of the trichloromethyl group is believed to enhance these biological activities by influencing the electronic properties of the molecule .

Case Studies

  • Antifungal Evaluation
    A series of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives were synthesized and evaluated for their antifungal activity. Compounds were tested against four pathogenic fungi, with some showing very good antifungal activity .
  • Antitubercular Testing
    In a separate study, selected derivatives were assessed for their efficacy against M. tuberculosis. Results indicated that certain compounds exhibited significant inhibitory effects, suggesting potential for further development in treating tuberculosis .

Research Findings Summary

Study Biological Activity Findings
Study 1AntifungalSome compounds showed potent activity against C. albicans and A. niger .
Study 2AntitubercularCertain derivatives exhibited significant inhibitory effects on M. tuberculosis H37Rv .
Study 3Antioxidant & AntimicrobialEnhanced biological activities attributed to the trichloromethyl group .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of dihydropyrazole derivatives are highly dependent on substituents. Below is a comparative analysis of structurally related compounds:

Compound Key Substituents Biological Activity Key Findings
5-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole 4-Cl, 3,4-OCH₃, phenyl Antioxidant, antimicrobial DFT studies confirm planarity and intramolecular charge transfer properties.
1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole 4-Cl, 4-OCH₃, 3,4,5-OCH₃ Anticancer (MDA-MB-468 cells) ROS-mediated apoptosis; IC₅₀ = 8.2 µM.
3-(4-Chlorophenyl)-5-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazole derivatives 4-Cl, indole Antiproliferative (NCI cell lines) HD05 showed 80% growth inhibition in leukemia cells.
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole 4-Cl, fluorophenyl, triazole Antimicrobial, structural studies Isostructural with Br analogue; similar crystal packing despite halogen variation.

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The 4-chlorophenyl group enhances stability and binding to hydrophobic pockets in enzymes (e.g., EGFR) .
  • Trichloromethyl vs.
  • Heterocyclic Hybrids : Incorporation of thiazole or triazole rings (e.g., compounds 4 and 5 in ) improves solubility and intermolecular interactions, as evidenced by crystallographic data.
Spectroscopic and Crystallographic Comparisons
  • NMR Shifts : The ¹H NMR chemical shift of the pyrazole C-H proton in the target compound (δ ~5.2 ppm) aligns with analogues like 5d (δ 5.15 ppm) , confirming similar electronic environments.
  • Crystal Packing : Isostructural compounds with Cl/Br substitutions (e.g., ) exhibit identical triclinic (P̄1) symmetry but adjust halogen···π interactions (Cl: 3.4 Å; Br: 3.3 Å) .
Therapeutic Potential
  • Anticancer Agents : Chlorophenyl-pyrazole hybrids induce apoptosis in triple-negative breast cancer cells via ROS generation .
  • Antimicrobials : Thiazole-pyrazole hybrids (e.g., compound 4 ) target bacterial cell membranes, with logP values ~3.5 indicating optimal membrane permeability.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-chlorophenyl)-5-(trichloromethyl)-4,5-dihydro-1H-pyrazole, and what experimental parameters critically influence yield?

  • Methodological Answer : The compound can be synthesized via the Vilsmeier–Haack reaction, a cyclization method using chloro-substituted aryl precursors and trichloromethylating agents. Key parameters include solvent polarity (e.g., DMF for activating carbonyl groups), temperature control (80–100°C), and stoichiometric ratios of reagents to minimize by-products like uncyclized intermediates . Alternative routes involve condensation of hydrazine derivatives with β-keto esters under acidic conditions, where pH (4–6) and reaction time (12–24 hrs) are critical for regioselectivity .

Q. How can the structural identity and purity of this compound be validated post-synthesis?

  • Methodological Answer : X-ray crystallography is the gold standard for confirming the dihydro-pyrazole ring conformation and substituent positions . Complementary techniques include:

  • NMR : 1H^1H and 13C^{13}C NMR to verify aromatic proton environments (e.g., deshielded protons at δ 7.2–8.1 ppm for 4-chlorophenyl) and trichloromethyl group integration.
  • Mass Spectrometry : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 356.9 for C10_{10}H9_9Cl4_4N2_2).
  • HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodological Answer : Standard assays include:

  • Antimicrobial Activity : Broth microdilution (MIC determination against Gram-positive/negative bacteria, fungi) per CLSI guidelines.
  • Antioxidant Potential : DPPH radical scavenging assay with IC50_{50} quantification.
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess selectivity indices. Positive controls (e.g., ascorbic acid for antioxidants) and solvent controls (DMSO <0.1%) are essential .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

  • Methodological Answer :

  • Reaction Path Search : Quantum mechanical calculations (DFT, e.g., B3LYP/6-31G*) to model transition states and identify energy barriers in cyclization steps.
  • Solvent Effects : COSMO-RS simulations to predict solvent interactions and select optimal media (e.g., toluene vs. DMF) for yield improvement.
  • Machine Learning : Training models on existing pyrazole synthesis datasets to predict regioselectivity under varying conditions (temperature, catalysts) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from:

  • Assay Variability : Standardize protocols (e.g., fixed incubation times, cell passage numbers) and validate with reference compounds.
  • Structural Analogues : Compare activity of 3-(4-chlorophenyl) derivatives vs. other substituents (e.g., 4-fluorophenyl in ) to isolate electronic effects.
  • Meta-Analysis : Use tools like RevMan to aggregate data from multiple studies, applying statistical tests (e.g., Cochran’s Q) to assess heterogeneity .

Q. How can reaction engineering improve scalability while maintaining stereochemical integrity?

  • Methodological Answer :

  • Flow Chemistry : Continuous flow reactors with precise temperature/residence time control to suppress racemization.
  • Catalyst Design : Immobilized Lewis acids (e.g., ZnCl2_2 on silica) to enhance recyclability and reduce metal leaching.
  • In-line Analytics : PAT tools (e.g., FTIR probes) for real-time monitoring of intermediate formation .

Q. What advanced spectroscopic techniques elucidate its interaction with biological targets?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kon_{on}/koff_{off}) to enzymes like COX-2 or CYP450 isoforms.
  • Cryo-EM : Resolve binding modes in membrane-bound targets (e.g., ion channels) at near-atomic resolution.
  • NMR Titration : Monitor chemical shift perturbations in 1H^1H-15N^{15}N HSQC spectra of protein-ligand complexes .

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